molecular formula C9H10ClF2NO B1629258 6,8-Difluoro-chroman-3-ylamine hydrochloride CAS No. 677773-53-4

6,8-Difluoro-chroman-3-ylamine hydrochloride

Cat. No.: B1629258
CAS No.: 677773-53-4
M. Wt: 221.63 g/mol
InChI Key: XPEYBHVMUUQGFT-UHFFFAOYSA-N
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Description

6,8-Difluoro-chroman-3-ylamine hydrochloride is a chemical compound with the molecular formula C9H10ClF2NO. It is known for its unique structure, which includes a chroman ring substituted with fluorine atoms at the 6 and 8 positions and an amine group at the 3 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Difluoro-chroman-3-ylamine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate chroman derivative, which is then subjected to fluorination reactions to introduce fluorine atoms at the 6 and 8 positions.

    Amination: The fluorinated chroman derivative undergoes amination at the 3 position to introduce the amine group.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6,8-Difluoro-chroman-3-ylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluorine atoms and the amine group can participate in substitution reactions with other reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

6,8-Difluoro-chroman-3-ylamine hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6,8-Difluoro-chroman-3-ylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds and electrostatic interactions with target molecules, while the fluorine atoms can enhance its binding affinity and stability. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    6,8-Difluoro-chroman-4-ylamine hydrochloride: This compound has a similar structure but with the amine group at the 4 position instead of the 3 position.

    6,8-Difluoro-chroman-2-ylamine hydrochloride: Another similar compound with the amine group at the 2 position.

Uniqueness

6,8-Difluoro-chroman-3-ylamine hydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the amine group at the 3 position, along with the presence of fluorine atoms, can result in distinct properties and applications compared to its analogs.

Properties

IUPAC Name

6,8-difluoro-3,4-dihydro-2H-chromen-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO.ClH/c10-6-1-5-2-7(12)4-13-9(5)8(11)3-6;/h1,3,7H,2,4,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPEYBHVMUUQGFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC2=C1C=C(C=C2F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20620022
Record name 6,8-Difluoro-3,4-dihydro-2H-1-benzopyran-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20620022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

677773-53-4
Record name 6,8-Difluoro-3,4-dihydro-2H-1-benzopyran-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20620022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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